molecular formula C6H6N2O3 B7861890 5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid

5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B7861890
M. Wt: 154.12 g/mol
InChI Key: VZFYYDVXLBNMTN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid (CAS: 1339872-07-9) is a heterocyclic compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.13 g/mol . The structure comprises a 1,2,4-oxadiazole ring substituted with a cyclopropyl group at position 5 and a carboxylic acid moiety at position 3.

The compound requires storage at 2–8°C in a sealed, dry environment to maintain stability . Its safety profile includes the hazard statement H302 (harmful if swallowed), necessitating careful handling . Oxadiazoles, particularly 1,2,4-oxadiazoles, are of interest in medicinal chemistry due to their bioisosteric resemblance to amides and esters, making them candidates for enzyme inhibition (e.g., DNA gyrase) .

Properties

IUPAC Name

5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c9-6(10)4-7-5(11-8-4)3-1-2-3/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFYYDVXLBNMTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The most widely employed strategy for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of amidoximes with acylating agents such as acyl chlorides, anhydrides, or activated carboxylic acids . For 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid, this method proceeds via two stages:

  • Amidoxime Preparation : Cyclopropanecarbonitrile is treated with hydroxylamine hydrochloride under basic conditions (e.g., NaOH/EtOH) to form cyclopropanecarboxamidoxime .

  • Cyclization with Activated Carboxylic Acids : The amidoxime reacts with a carboxylic acid derivative. For the 3-carboxylic acid substituent, ethyl oxalyl chloride (Cl-CO-COOEt) serves as the acylating agent. The reaction is catalyzed by triethylamine (TEA) and propylphosphonic anhydride (T3P) at 80°C, yielding the ester intermediate, which is subsequently hydrolyzed to the carboxylic acid .

Representative Conditions and Outcomes

ReagentsCatalystTemperatureYieldTime
Cyclopropanecarboxamidoxime + Ethyl oxalyl chlorideT3P, TEA80°C87–97%0.5–6 h

This method excels in scalability and reproducibility but requires careful handling of moisture-sensitive reagents like T3P .

Microwave-Assisted Synthesis

Microwave irradiation (MWI) significantly accelerates the cyclocondensation process. A mixture of cyclopropanecarboxamidoxime and ethyl oxalate, combined with NH₄F/Al₂O₃ as a catalyst, undergoes MWI at 150°C for 10 minutes . The ester intermediate is then saponified using aqueous NaOH.

Advantages :

  • Reaction time reduced from hours to minutes.

  • Yields range from 40–90%, depending on substituent steric effects .

  • Minimal solvent usage aligns with green chemistry principles.

Limitations :

  • Inconsistent yields for electron-deficient cyclopropyl derivatives.

  • Specialized equipment required .

Superbase-Mediated One-Pot Synthesis

A novel one-pot approach employs NaOH/DMSO as a superbase medium at room temperature . Cyclopropanecarboxamidoxime reacts directly with ethyl oxalate, bypassing the need for pre-activation of the carboxylic acid.

Conditions :

  • Solvent: DMSO

  • Base: NaOH (3 equiv)

  • Temperature: 25°C

  • Time: 4–24 h

Outcomes :

  • Moderate yields (11–90%) due to competing hydrolysis side reactions.

  • Ideal for lab-scale synthesis but less suitable for industrial production .

Vilsmeier Reagent Activation

The Vilsmeier reagent (generated from DMF and POCl₃) activates carboxylic acids for direct reaction with amidoximes . This method avoids intermediate ester formation, enabling a streamlined synthesis:

  • Cyclopropanecarboxamidoxime + oxalic acid in the presence of Vilsmeier reagent.

  • Stirring at 60°C for 2 hours.

Results :

  • Yields: 61–93%

  • Simplified purification via recrystallization .

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters for each method:

MethodYield (%)TimeScalabilityGreen Metrics
Classical T3P Activation87–970.5–6 hHighModerate
Microwave-Assisted40–9010 minMediumHigh
Superbase (NaOH/DMSO)11–904–24 hLowHigh
Vilsmeier Activation61–932 hMediumModerate

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and sodium nitrate.

  • Reduction: Reduction reactions may involve the use of hydrogen gas or metal hydrides.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated the compound's efficacy as an anticancer agent. It has shown cytotoxic effects against several cancer cell lines:

  • MCF-7 (breast cancer) : Exhibited IC50 values indicating significant potency.
  • U-937 (acute monocytic leukemia) : Displayed comparable activity to established chemotherapeutics like doxorubicin .

The mechanism of action appears to involve the induction of apoptosis through modulation of key cellular pathways, making it a candidate for further development in oncology.

Antimicrobial Activity

5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid has also been investigated for its antimicrobial properties. It demonstrated effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations comparable to standard antibiotics . This suggests potential applications in treating resistant bacterial infections.

Anti-inflammatory Effects

Emerging research indicates that this compound may possess anti-inflammatory properties. Studies show that it can modulate inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Anticancer Activity

In a study conducted by Mironov et al., derivatives of 5-Cyclopropyl-1,2,4-oxadiazole were synthesized and evaluated against various cancer cell lines. The results indicated that certain derivatives exhibited greater cytotoxicity than doxorubicin in MCF-7 and U-937 cell lines . This highlights the potential for developing new anticancer therapies based on this scaffold.

Case Study 2: Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of this compound against MRSA. The results showed effective inhibition at concentrations as low as 4 μg/mL, suggesting its viability as a lead compound in antibiotic development .

Mechanism of Action

The mechanism by which 5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of 5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic Acid and Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
This compound Cyclopropyl, -COOH C₆H₆N₂O₃ 154.13 1339872-07-9 Moderate solubility in polar solvents; H302 hazard
3-Isopropyl-1,2,4-oxadiazole-5-carboxylic acid Isopropyl, -COOH C₆H₈N₂O₃ 156.14 944906-38-1 Higher lipophilicity; acute toxicity (H302, H315, H319)
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid Cyclopropyl, benzoic acid C₁₂H₁₀N₂O₃ 230.22 CID 25219293 Enhanced acidity (pKa ~2.5); π-π stacking potential
5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Bicyclo[2.2.1]heptyl, -COOH C₁₀H₁₂N₂O₃ 208.22 1342703-40-5 High steric hindrance; potential for improved metabolic stability
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid Methyl, -COOH C₄H₄N₂O₃ 128.09 19703-92-5 High aqueous solubility; limited thermal stability

Substituent Effects on Reactivity

  • Cyclopropyl vs.
  • Bicyclic vs. Monocyclic: The bicyclo[2.2.1]heptyl substituent in CAS 1342703-40-5 increases steric bulk, which may reduce off-target interactions in biological systems .
  • Aromatic vs. Aliphatic Substituents : The benzoic acid derivative (CID 25219293) exhibits stronger acidity (carboxylic acid pKa ~2.5 vs. ~4.5 for aliphatic analogs), favoring ionic interactions in drug-receptor binding .

Research Findings and Trends

Recent studies highlight the versatility of 1,2,4-oxadiazole scaffolds in targeting bacterial enzymes (e.g., DNA gyrase) . The cyclopropyl group’s strain energy may enhance covalent binding to active sites, as seen in related compounds with IC₅₀ values in the micromolar range . However, substitutions like bromine or bicyclic groups require further toxicological evaluation to balance efficacy and safety .

Biological Activity

5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.

Chemical Structure and Properties

This compound features a five-membered oxadiazole ring with a cyclopropyl group at the 5-position and a carboxylic acid group at the 3-position. Its molecular formula is C5_5H6_6N2_2O3_3, with a molecular weight of approximately 142.11 g/mol. The unique structure contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines, including leukemia and solid tumors.

Case Studies

  • Leukemia Cell Lines : In vitro studies demonstrated that derivatives of 1,2,4-oxadiazoles induce apoptosis in leukemia cells. For example, compounds structurally related to this compound showed IC50_{50} values in the micromolar range against human T acute lymphoblastic leukemia (CEM-13) and acute monocytic leukemia (U-937) cell lines .
  • Solid Tumors : Further research has indicated that this compound can inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction. A study reported that modifications to the oxadiazole core enhanced its anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50_{50} values indicating potent efficacy .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary data suggest effectiveness against a range of bacterial strains, making it a candidate for further exploration in the development of new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in cancer proliferation and microbial resistance. The presence of the carboxylic acid group may facilitate interactions with enzymes or receptors critical for cellular signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities attributed to variations in substituents:

Compound NameStructure FeaturesBiological Activity
5-Isobutyl-1,2,4-oxadiazole-3-carboxylic acid Isobutyl group at position 5Anticancer activity against leukemia
This compound Cyclopropyl group at position 5Antimicrobial properties; anticancer effects
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid Methyl group at position 5Moderate cytotoxicity

This table illustrates how slight structural changes can lead to significant differences in biological activity.

Future Directions

The promising biological activities of this compound warrant further research. Future studies should focus on:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the oxadiazole core affect its biological efficacy.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic potential.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its anticancer and antimicrobial effects.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Cyclopropyl-1,2,4-oxadiazole-3-carboxylic acid to achieve high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For cyclopropyl-substituted oxadiazoles, cyclocondensation reactions between nitrile derivatives and hydroxylamine derivatives are commonly employed. Key parameters include:

  • Temperature : Maintain 80–100°C to balance reaction rate and byproduct formation .
  • Catalysts : Use triethylamine or DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency .
  • Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
    • Analytical Validation : Confirm purity via HPLC (>95%) and structural integrity via 1^1H/13^13C NMR and FT-IR spectroscopy .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : A multi-technique approach ensures accuracy:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) should resolve the cyclopropyl protons (δ 1.0–1.5 ppm) and oxadiazole ring protons (δ 8.2–8.5 ppm). 13^13C NMR confirms the carboxylic acid carbon (δ ~170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+ for C6_6H7_7N2_2O3_3: calc. 155.0452) .
  • X-ray Crystallography : Resolves spatial arrangement of the cyclopropyl and oxadiazole moieties, critical for structure-activity studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the influence of cyclopropyl substituents on the bioactivity of 1,2,4-oxadiazole derivatives?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents varying in steric bulk (e.g., methyl, isopropyl) or electronic properties (e.g., fluoro, nitro) at the cyclopropyl position .
  • Biological Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based activity assays. Compare IC50_{50} values to quantify substituent effects .
  • Data Interpretation : Use multivariate regression to correlate substituent properties (Hammett σ, molar refractivity) with bioactivity trends .

Q. What computational strategies are recommended for predicting the binding affinity of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., hydrogen bonding with catalytic residues, hydrophobic contacts with cyclopropyl) .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational dynamics .
  • Free Energy Calculations : Apply MM-GBSA to estimate ΔGbind_{bind} and prioritize high-affinity analogs .

Q. How should researchers address discrepancies in reported biological activity data for this compound analogs?

  • Methodological Answer :

  • Comparative Assays : Re-test compounds under standardized conditions (e.g., pH 7.4 buffer, 37°C) to control for experimental variability .
  • Purity Analysis : Verify compound integrity via LC-MS; impurities >2% can skew activity results .
  • Structural Reassessment : Use X-ray/NMR to confirm if synthetic byproducts (e.g., regioisomers) contribute to conflicting data .

Comparative Analysis & Mechanistic Studies

Q. How does the cyclopropyl group in this compound influence its metabolic stability compared to non-cyclopropyl analogs?

  • Methodological Answer :

  • In Vitro Stability Assays : Incubate compounds with liver microsomes (human/rat) and quantify degradation via LC-MS. Cyclopropyl analogs typically show 2–3x longer half-lives due to steric shielding of the oxadiazole ring .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess interactions with CYP3A4/CYP2D6, which metabolize cyclopropane-containing drugs .

Q. What experimental approaches can elucidate the mechanism of action of this compound in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to identify driving forces .
  • Site-Directed Mutagenesis : Modify putative binding residues (e.g., Ser195 in proteases) to confirm critical interactions .

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